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For researchers, scientists, and professionals in drug development, the precision of deep-

ultraviolet (DUV) optical lithography is paramount. The choice of optical materials is a critical

factor influencing the resolution and performance of lithography systems. This guide provides

an objective comparison of calcium fluoride (CaF2), commonly known as fluorite, with other

leading materials used in DUV applications, supported by experimental data and detailed

methodologies.

At the forefront of semiconductor manufacturing and advanced scientific research, DUV

lithography, particularly at wavelengths of 248 nm and 193 nm, demands optical materials with

exceptional transparency, resistance to laser damage, and minimal birefringence.[1][2][3]

Historically, fused silica has been a workhorse material. However, as the industry pushes

towards shorter wavelengths, the limitations of fused silica become more apparent, paving the

way for crystalline materials like calcium fluoride (CaF2) and magnesium fluoride (MgF2).[4][5]

This guide delves into a direct comparison of these materials, focusing on their performance-

critical properties.

Key Performance Metrics: A Tabular Comparison
The selection of an optimal optical material for DUV lithography hinges on a set of key

performance indicators. The following tables summarize the quantitative data for fluorite
(CaF2), UV-grade fused silica, and magnesium fluoride (MgF2) at the critical 193 nm

wavelength.
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Material
Internal Transmittance at
193 nm (%/cm)

Refractive Index (n) at 193
nm

Calcium Fluoride (CaF2) > 99.7[6] ~1.50

UV-Grade Fused Silica > 99.7[6] ~1.56

Magnesium Fluoride (MgF2) High, extends into VUV ~1.44

Table 1: A comparison of the internal transmittance and refractive index of common DUV optical

materials at 193 nm.

Material
Laser-Induced Damage
Threshold (LIDT) at 193 nm
(J/cm²)

Coefficient of Thermal
Expansion (CTE) (x 10⁻⁶/K)

Calcium Fluoride (CaF2) High[7] 18.85

UV-Grade Fused Silica Lower than CaF2 0.52 (5-35°C)

Magnesium Fluoride (MgF2) High
13.7 (perpendicular to c-axis),

8.9 (parallel to c-axis)

Table 2: A summary of the laser-induced damage threshold and coefficient of thermal

expansion for key DUV optical materials.

Material Birefringence at 193 nm

Calcium Fluoride (CaF2) Intrinsic birefringence can be significant

UV-Grade Fused Silica Low stress-induced birefringence

Magnesium Fluoride (MgF2) Birefringent crystal

Table 3: A qualitative comparison of birefringence in DUV optical materials.
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To ensure the validity and reproducibility of the presented data, it is crucial to understand the

experimental methodologies employed. Below are detailed protocols for key experiments cited

in the comparison of these optical materials.

Deep-UV Transmittance Measurement
The internal transmittance of optical materials in the deep-UV spectrum is a critical parameter.

A common experimental setup for this measurement involves a DUV light source, a sample

holder, and a spectroradiometer.

Experimental Setup

DUV Light Source
(e.g., Deuterium Lamp) Focusing Optics Sample Material Collecting Optics Spectroradiometer

Click to download full resolution via product page

DUV Transmittance Measurement Setup

Protocol:

A stable DUV light source, such as a deuterium lamp, is used to generate a broad-spectrum

UV beam.[8]

Focusing optics are employed to collimate the beam and direct it onto the sample material.

The sample is placed in a holder that minimizes interference and ensures proper alignment.

The light transmitted through the sample is collected by another set of optics and directed

into a spectroradiometer.

The spectroradiometer measures the intensity of the transmitted light as a function of

wavelength.

A reference measurement is taken without the sample to determine the initial light intensity.
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The internal transmittance is then calculated by comparing the intensity of the transmitted

light with the reference intensity, accounting for surface reflections.[9][10]

Laser-Induced Damage Threshold (LIDT) Testing
LIDT is a measure of an optical material's resistance to damage from high-power laser

radiation. The "1-on-1" test is a standardized method for determining this threshold.[11][12]
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1-on-1 LIDT Testing Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b147914?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

A series of test sites on the optical component are identified.[13]

Each site is exposed to a single pulse from a high-power laser at a specific fluence (energy

per unit area).[12]

After irradiation, each site is meticulously inspected for any laser-induced damage using

techniques like Nomarski microscopy.[11]

The process is repeated for multiple sites at the same fluence level to determine the damage

probability at that level.

The fluence is then incrementally increased, and the process is repeated for a new set of

test sites.

The damage probability is plotted as a function of laser fluence.

The LIDT is determined by extrapolating the data to a 0% damage probability.[11][12]

Material Selection Pathway for DUV Lithography
The choice of an optical material for a specific DUV lithography application is a multi-faceted

decision process. The following diagram illustrates the logical flow for selecting the most

appropriate material.
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In conclusion, while UV-grade fused silica remains a viable option for many DUV applications,

the superior performance of calcium fluoride in terms of laser damage threshold and its

excellent transmittance at 193 nm make it a critical material for high-end lithography systems.

[4][5] However, its intrinsic birefringence must be carefully managed in the optical design.

Magnesium fluoride offers an alternative with good VUV transparency but is also a birefringent

material. The selection of the optimal material is, therefore, a trade-off between these key

properties, driven by the specific requirements of the lithography system and the desired

resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147914#fluorite-vs-other-materials-for-deep-uv-
optical-lithography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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